N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-9(15)12-7-8-14-11-6-4-3-5-10(11)13(2)18(14,16)17/h3-6H,7-8H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGFEHRCFLLEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide can be synthesized through multi-step organic synthesis involving the following steps:
Start with 3-methylbenzo[c][1,2,5]thiadiazole as the core structure.
Oxidize it to introduce the dioxido functional groups using oxidizing agents like hydrogen peroxide in the presence of a catalyst.
React the oxidized intermediate with ethylamine to form the N-(2-aminoethyl) intermediate.
Finally, acetylate the intermediate using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial-scale production may involve optimization of reaction conditions such as temperature, pressure, and choice of solvents to enhance yield and purity. Catalytic methods and continuous flow reactors can be employed for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, altering its functional groups.
Reduction: Reduction reactions can target the dioxido groups to yield different derivatives.
Substitution: The acetamide group can participate in substitution reactions, particularly nucleophilic substitution, given the appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: Nucleophiles like hydroxide ions, amines.
Major Products Formed: The products depend on the type of reaction. For example, oxidation might yield further oxidized derivatives, while nucleophilic substitution could replace the acetamide group with other functional groups.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide finds applications across various scientific domains:
Chemistry: Utilized as a precursor in the synthesis of complex organic molecules.
Biology: Potentially studied for its interaction with biological molecules and its effects on cellular processes.
Medicine: Investigated for its pharmacological properties, possibly as an inhibitor or activator of specific biological pathways.
Industry: Could be used in the development of novel materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. This interaction can alter the activity of these targets, leading to downstream effects on cellular pathways. Detailed mechanistic studies would elucidate specific binding sites and the resulting conformational changes in the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Benzo-Fused Thiadiazole Derivatives
- 3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides (7): Synthesized via cyclization reactions, these compounds share the benzo-thiazine dioxide core but differ in substituents (dimethylamino vs. ethylacetamide in the target compound). The benzo[e] positioning (vs.
- 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide : Combines a pyrazolo-benzothiazine dioxide core with a fluorobenzyl group. The fluorine substituent may enhance bioavailability compared to the methyl group in the target compound .
2.1.2. Thiazole/Thiadiazole-Acetamide Hybrids
- N-(1,3-Thiazol-2-yl)acetamide Derivatives :
- 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide () : Features a thiazole ring instead of thiadiazole. Thiazoles have one fewer nitrogen atom in the ring, reducing electron-withdrawing effects and altering hydrogen-bonding capabilities. This compound forms N–H···N hydrogen-bonded dimers in its crystal structure, a feature likely shared with the target compound .
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () : The dichlorophenyl group increases lipophilicity, which may enhance membrane permeability compared to the methyl-sulfonyl substituents in the target compound .
Pharmacological Activity Comparisons
- 2-(Substituted)-N-(4-Oxo-2-phenylquinazolin-3(3H)-yl)acetamides (V1–V10): Compound V9 (2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide) demonstrated moderate analgesic and anti-inflammatory activity.
- Benzimidazole-Triazole-Thiazole Acetamides () : Docking studies of compound 9c (with a bromophenyl group) revealed interactions with active sites, highlighting the role of halogen substituents in binding affinity. The target compound’s methyl and sulfonyl groups may offer distinct electronic effects compared to halogens .
Key Differences and Implications
- Ring Systems: Thiadiazole cores (vs. thiazole or quinazolinone) may enhance metabolic stability due to reduced susceptibility to enzymatic degradation .
- Synthetic Accessibility : Carbodiimide-mediated coupling (used in and ) is a common route for acetamide derivatives, suggesting the target compound could be synthesized similarly .
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a complex organic compound belonging to the thiadiazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, enzyme inhibition, anticancer potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 438.5 g/mol. The compound features a five-membered heterocyclic ring containing sulfur and nitrogen atoms characteristic of thiadiazoles.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O5S |
| Molecular Weight | 438.5 g/mol |
| Structure | Thiadiazole derivative |
Target Interactions
Research indicates that compounds similar to this compound can interact with various biological macromolecules. Notably:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to inflammatory pathways and metabolic processes. For instance, it has been linked to the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endogenous fatty acid ethanolamides (FAEAs), which play critical roles in pain and inflammation regulation .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, certain thiadiazole derivatives have shown IC50 values in the range of 1.95–4.24 μM against thymidylate synthase (TS), an essential enzyme for DNA synthesis .
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation : A study investigating the anticancer properties of thiadiazole derivatives found that this compound exhibited potent activity against several cancer cell lines. The mechanism was attributed to its ability to disrupt microtubule dynamics by binding to tubulin .
- Anti-inflammatory Effects : Another research highlighted the compound's potential in modulating inflammatory responses through the inhibition of FAAH. This action could lead to increased levels of endogenous cannabinoids that alleviate pain and inflammation .
- Docking Studies : Computational docking studies have shown that this compound can effectively bind to target proteins involved in cancer proliferation pathways. Such interactions are crucial for understanding its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
